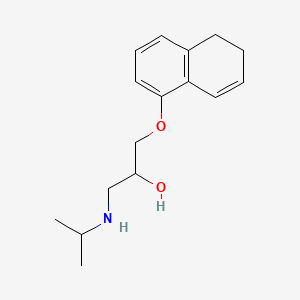

Idropranolol

CAS No.: 27581-02-8

Cat. No.: VC3892611

Molecular Formula: C16H23NO2

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27581-02-8 |

|---|---|

| Molecular Formula | C16H23NO2 |

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | 1-(5,6-dihydronaphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol |

| Standard InChI | InChI=1S/C16H23NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h4-5,7-9,12,14,17-18H,3,6,10-11H2,1-2H3 |

| Standard InChI Key | JKLYFQUDQSQWRB-UHFFFAOYSA-N |

| SMILES | CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |

| Canonical SMILES | CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |

Introduction

Chemical and Structural Characteristics of Propranolol Hydrochloride

Molecular Identity and Synthesis

Propranolol hydrochloride (C₁₆H₂₂ClNO₂; molecular weight 295.8 g/mol) is a synthetic aryloxypropanolamine derivative. Its chemical structure features a naphthalene ring linked to an isopropylamine group via an ether bond, with a chloride counterion enhancing solubility . The compound’s synthesis typically involves epoxide ring-opening reactions between 1-naphthol and epichlorohydrin, followed by amination with isopropylamine and subsequent hydrochloride salt formation .

Enantiomeric Considerations

Propranolol exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-form exhibiting 100-fold greater β-blocking activity . Chromatographic enantioseparation methods, such as high-performance liquid chromatography (HPLC) using chiral derivatization reagents (CDRs), achieve baseline resolution (α = 1.10, Rₛ = 9.83) under optimized mobile phases (e.g., H₂O/MeCN/TFA gradients) . Supercritical fluid chromatography (SFC) and simulated moving bed (SMB) techniques further enhance industrial-scale production of enantiopure formulations .

Pharmacological Mechanisms and Therapeutic Applications

β-Adrenergic Receptor Antagonism

Propranolol non-selectively inhibits β₁- and β₂-adrenergic receptors, reducing cyclic adenosine monophosphate (cAMP) production and downstream calcium influx in cardiomyocytes . This mechanism lowers heart rate, myocardial contractility, and blood pressure, making it first-line therapy for hypertension, angina pectoris, and arrhythmias .

Table 1: Comparative β-Blocker Receptor Affinity

| Compound | β₁ Selectivity | β₂ Selectivity | Clinical Indications |

|---|---|---|---|

| Propranolol | Non-selective | Non-selective | Hypertension, Migraine |

| Metoprolol | β₁-selective | Low | Heart Failure, Myocardial Infarction |

| Carvedilol | Non-selective | α₁-blockade | Chronic Heart Failure |

Neurohormonal Modulation

By attenuating sympathetic overactivation, propranolol suppresses renin-angiotensin-aldosterone system (RAAS) activity, reducing angiotensin II-mediated vasoconstriction and aldosterone-induced fibrosis . This dual action mitigates cardiac remodeling in heart failure patients, though its inferiority to newer β-blockers like bisoprolol in mortality reduction warrants careful risk-benefit analysis .

Formulation Innovations and Stability Profiles

Lyophilization Techniques

Recent patents disclose lyophilized propranolol formulations using non-aqueous solvents (e.g., tetrahydrofuran) to enhance hydrophobic drug stability . Freeze-drying in the presence of HCl yields amorphous solids with improved reconstitution properties, enabling intravenous administration in acute settings .

Fixed-Dose Combinations

Patent CN101822836A highlights combinatorial therapies pairing propranolol with angiotensin II receptor blockers (e.g., allisartan isoproxil) to synergistically target hypertension and reduce adverse renal outcomes . Such formulations leverage complementary mechanisms: β-blockade reduces cardiac output, while angiotensin receptor inhibition decreases peripheral resistance .

Adverse Effects and Risk Mitigation

Cardiovascular Risks

Propranolol’s non-selectivity predisposes patients to bradycardia (HR < 60 bpm in 12% of users) and exacerbation of heart failure in decompensated states . Dose-dependent fatigue and hypotension necessitate gradual uptitration, particularly in elderly populations .

Metabolic and Central Nervous Effects

Unlike β₁-selective agents, propranolol impairs glycogenolysis and masks hypoglycemia symptoms in diabetics . Lipophilicity facilitates blood-brain barrier penetration, correlating with higher rates of depression (OR 1.52 vs. placebo) and sleep disturbances .

Emerging Research and Future Directions

Enantiomer-Specific Therapeutics

Advancements in SMB chromatography enable cost-effective production of (S)-propranolol, minimizing β₂-mediated bronchoconstriction risks in asthmatic patients . Clinical trials assessing enantiopure formulations’ efficacy in migraine prophylaxis (NCT04821905) are ongoing.

Nanoparticle Delivery Systems

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with propranolol hydrochloride demonstrate sustained release over 72 hours in preclinical models, potentially reducing dosing frequency and improving adherence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume